molecular formula C10H11ClO2 B13342742 3-(5-Chloro-2-methoxyphenyl)propanal CAS No. 33538-84-0

3-(5-Chloro-2-methoxyphenyl)propanal

Cat. No.: B13342742
CAS No.: 33538-84-0
M. Wt: 198.64 g/mol
InChI Key: DSAAKKKOQMUFQY-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)propanal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an appropriate aldehyde is reacted with acetone in the presence of a base such as sodium hydroxide . The reaction typically requires stirring at room temperature followed by heating to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(5-Chloro-2-methoxyphenyl)propanoic acid.

    Reduction: 3-(5-Chloro-2-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and methoxy substituents on the benzene ring can influence the compound’s binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(5-Chloro-2-methoxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-(2-Methoxyphenyl)propanal: Similar structure but without the chlorine substituent.

Uniqueness

3-(5-Chloro-2-methoxyphenyl)propanal is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

33538-84-0

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)propanal

InChI

InChI=1S/C10H11ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-7H,2-3H2,1H3

InChI Key

DSAAKKKOQMUFQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCC=O

Origin of Product

United States

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